molecular formula C13H17N3O2S2 B5744941 N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5744941
M. Wt: 311.4 g/mol
InChI Key: SNRFOGLNNUGYKT-UHFFFAOYSA-N
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Description

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-9-5-7-10(8-6-9)20(17,18)16-12-15-14-11(19-12)13(2,3)4/h5-8H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRFOGLNNUGYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes, such as protein synthesis or cell wall formation. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

These compounds share the 1,3,4-thiadiazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

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